molecular formula C12H15BrO2 B8683845 2-[(3-bromophenyl)methoxy]oxane

2-[(3-bromophenyl)methoxy]oxane

Cat. No.: B8683845
M. Wt: 271.15 g/mol
InChI Key: APXXXQKNVOEDCU-UHFFFAOYSA-N
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Description

2-[(3-Bromophenyl)methoxy]oxane is a substituted oxane derivative featuring a methoxy group attached to a meta-brominated phenyl ring at the 2-position of the oxane (tetrahydropyran) scaffold. Its molecular formula is C₁₂H₁₅BrO₂, with a molecular weight of 271.15 g/mol (inferred from its structural isomer, 4-[(3-bromophenyl)methoxy]oxane, in ). This compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research due to its brominated aromatic moiety and ether-linked oxane structure, which may influence reactivity and biological activity .

Properties

Molecular Formula

C12H15BrO2

Molecular Weight

271.15 g/mol

IUPAC Name

2-[(3-bromophenyl)methoxy]oxane

InChI

InChI=1S/C12H15BrO2/c13-11-5-3-4-10(8-11)9-15-12-6-1-2-7-14-12/h3-5,8,12H,1-2,6-7,9H2

InChI Key

APXXXQKNVOEDCU-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCC2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-bromophenyl)methoxy]oxane typically involves the protection of a hydroxyl group with a tetrahydropyranyl (THP) group, followed by bromination of the benzene ring. One common method involves the following steps:

    Protection of Hydroxyl Group: The hydroxyl group is protected using dihydropyran in the presence of an acid catalyst to form the tetrahydropyranyl ether.

    Bromination: The protected compound is then subjected to bromination using bromine or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst like iron(III) bromide or aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(3-bromophenyl)methoxy]oxane can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium thiolate, and primary amines. Conditions typically involve polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminobenzene derivative, while Suzuki-Miyaura coupling would result in a biaryl compound.

Scientific Research Applications

2-[(3-bromophenyl)methoxy]oxane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules for studying biological pathways and interactions.

    Medicine: It serves as a building block in the synthesis of potential therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(3-bromophenyl)methoxy]oxane in chemical reactions typically involves the activation of the bromine atom, making it a good leaving group. This facilitates nucleophilic substitution reactions. In coupling reactions, the bromine atom participates in oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds.

Comparison with Similar Compounds

Positional Isomers: 4-[(3-Bromophenyl)methoxy]oxane

  • Structural Difference : The substituent is attached at the 4-position of the oxane ring instead of the 2-position.
  • Implications: Conformational Stability: Substituents at the 4-position adopt equatorial orientations in the chair conformation, reducing steric strain compared to axial positions (common in 2-substituted oxanes). This may enhance thermal stability and solubility in nonpolar solvents . Synthetic Utility: The 4-substituted isomer is cataloged with CAS 1247385-45-0 and is commercially available as a molecular building block, suggesting its broader use in medicinal chemistry .

Functional Group Variations: 2-(But-3-en-1-yloxy)oxane

  • Structural Difference : Replaces the 3-bromophenylmethoxy group with a butenyloxy chain.
  • Implications :
    • Reactivity : The alkenyl group introduces sites for electrophilic addition (e.g., hydrogenation or epoxidation), unlike the bromophenyl group, which is more suited for cross-coupling reactions (e.g., Suzuki-Miyaura) .
    • Physical Properties : Lower molecular weight (C₉H₁₆O₂ , ~172.22 g/mol) compared to the brominated analog reduces boiling/melting points and increases volatility .

Halogenated Aromatic Analogs: 3-(4-Bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole

  • Structural Difference : Incorporates a 1,2,4-oxadiazole ring with bromophenyl and methoxyphenyl substituents.
  • Biological Activity: Oxadiazoles are known for antimicrobial and antiviral properties, whereas brominated oxanes may serve as intermediates for kinase inhibitors or receptor modulators .

Substituent Position in Aromatic Rings: 2-Bromo-2'-methoxy-5'-methylbenzophenone

  • Structural Difference: A benzophenone core with bromine and methoxy groups at specific positions.
  • Implications: Reactivity: The ketone group enables nucleophilic additions (e.g., Grignard reactions), contrasting with the ether stability of oxanes. Applications: Benzophenones are used in UV absorption studies, while brominated oxanes are more common in targeted synthesis .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Reactivity
2-[(3-Bromophenyl)methoxy]oxane C₁₂H₁₅BrO₂ 271.15 Bromophenyl, oxane ether Synthetic intermediate
4-[(3-Bromophenyl)methoxy]oxane C₁₂H₁₅BrO₂ 271.15 Bromophenyl, oxane ether Medicinal chemistry building block
2-(But-3-en-1-yloxy)oxane C₉H₁₆O₂ 172.22 Alkenyl ether Polymer chemistry, functionalization
3-(4-Bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole C₁₅H₁₂BrN₃O₂ 346.18 Bromophenyl, oxadiazole Antimicrobial agents
2-Bromo-2'-methoxy-5'-methylbenzophenone C₁₅H₁₃BrO₂ 305.17 Bromophenyl, benzophenone UV studies, photochemistry

Research Findings and Trends

  • Synthetic Accessibility: Brominated oxanes are typically synthesized via nucleophilic substitution or Mitsunobu reactions, with yields influenced by steric hindrance at substitution sites .
  • Biological Relevance : Bromine's electronegativity enhances binding to hydrophobic protein pockets, making these compounds valuable in early-stage drug discovery .
  • Stability : Oxane ethers exhibit superior hydrolytic stability compared to linear ethers, favoring their use in prolonged reaction conditions .

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